molecular formula C12H9N3O3S2 B5122091 N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5122091
M. Wt: 307.4 g/mol
InChI Key: KMPLPMUWMSJPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as NPTB, is a chemical compound that has gained significant attention in the field of scientific research. NPTB is a synthetic compound that has been synthesized for its potential use as a biochemical tool to study protein-protein interactions.

Mechanism of Action

The mechanism of action of NPTB involves its binding to the SH3 domain of Grb2. This binding interaction can disrupt the normal function of Grb2, leading to downstream effects on cellular processes. Additionally, NPTB has been shown to inhibit the activity of the enzyme tyrosine kinase, which is also involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPTB are primarily related to its ability to disrupt protein-protein interactions and inhibit tyrosine kinase activity. These effects can lead to downstream effects on cellular processes, such as cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using NPTB in lab experiments is its specificity for the SH3 domain of Grb2. This specificity allows for targeted studies of Grb2 function in cellular processes. However, a limitation of using NPTB is its potential toxicity to cells at high concentrations. Careful consideration must be taken when using NPTB in cell-based assays to ensure that the concentrations used do not cause cell toxicity.

Future Directions

There are several future directions for research involving NPTB. One area of research could involve the development of NPTB analogs with improved specificity and reduced toxicity. Additionally, NPTB could be used in studies of other proteins involved in cell signaling pathways to gain a better understanding of their function. Finally, NPTB could be used in studies of disease states, such as cancer, to investigate the role of Grb2 and other proteins in disease progression.

Synthesis Methods

The synthesis of NPTB involves the reaction of 2-nitroaniline with carbon disulfide, followed by the reaction with thionyl chloride to form the intermediate 2-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-thiophenecarboxylic acid to produce NPTB. The synthesis of NPTB is a straightforward process that can be performed in a laboratory setting with high yield.

Scientific Research Applications

NPTB has been widely used as a biochemical tool to study protein-protein interactions. It has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction can be used to study the role of Grb2 in various cellular processes, such as cell proliferation and differentiation.

properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c16-11(10-6-3-7-20-10)14-12(19)13-8-4-1-2-5-9(8)15(17)18/h1-7H,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLPMUWMSJPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

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